(R)-AAL

Description

Properties

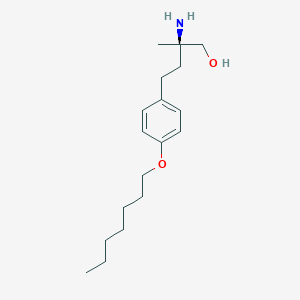

Molecular Formula |

C18H31NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol |

InChI |

InChI=1S/C18H31NO2/c1-3-4-5-6-7-14-21-17-10-8-16(9-11-17)12-13-18(2,19)15-20/h8-11,20H,3-7,12-15,19H2,1-2H3/t18-/m1/s1 |

InChI Key |

ITJCKQTXCLGXHE-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCCCOC1=CC=C(C=C1)CC[C@](C)(CO)N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AAL-R; AALR; AAL R; AAL(R); AAL-(R) |

Origin of Product |

United States |

Foundational & Exploratory

(R)-AAL Mechanism of Action: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms of action of (R)-AAL, a sphingosine analog. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its primary molecular targets and the downstream signaling pathways affected. This document summarizes key quantitative data, presents detailed experimental protocols for cited experiments, and includes visualizations of the signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound has been shown to exert its biological effects through two primary and distinct mechanisms:

-

Inhibition of Ceramide Synthase: The enantiomer, (S)-AAL, acts as a competitive inhibitor of ceramide synthase (CerS), a key enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition disrupts the normal balance of sphingolipids, leading to downstream cellular effects.

-

Modulation of Toll-Like Receptor (TLR) Signaling: this compound has been demonstrated to modulate immune responses through the TLR signaling pathway, specifically enhancing TLR7-mediated activation of dendritic cells (DCs). This leads to the activation of the p38 MAP kinase (MAPK) pathway and subsequent production of type I interferons (IFNs).

Inhibition of Ceramide Synthase

The primary and most well-characterized mechanism of action for the AAL family of compounds is the inhibition of ceramide synthase.

Molecular Target and Pathway

Ceramide synthases are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively. These ceramides are central molecules in the synthesis of more complex sphingolipids and also function as signaling molecules involved in processes such as apoptosis, cell cycle arrest, and differentiation.[1]

(S)-AAL, the non-phosphorylatable enantiomer of this compound, acts as a competitive inhibitor of ceramide synthase, likely by mimicking the sphinganine substrate.[2] This inhibition leads to a decrease in the production of ceramides and an accumulation of sphinganine and its metabolite, sphinganine-1-phosphate. The disruption of this "sphingolipid rheostat" can trigger programmed cell death (apoptosis) in susceptible cells.[3]

Quantitative Data

The inhibitory activity of (S)-AAL against various ceramide synthase isoforms has been evaluated. The following table summarizes the available quantitative data.

| Compound | Target Enzyme(s) | Inhibition | Assay System | Reference |

| (S)-AAL | C16:0 CerS activity | ~50% inhibition at 10 µM | HEK293 cell lysates | [2] |

| (S)-AAL | CerS1 | >90% inhibition at 10 µM | Cell lysates | [4] |

| (S)-AAL | CerS5 and CerS6 | ~50% inhibition at 10 µM | Cell lysates | [4] |

Note: Data for this compound's direct inhibition of ceramide synthase is less prevalent, with studies often focusing on the non-phosphorylatable (S)-enantiomer for this specific mechanism.

Experimental Protocol: Ceramide Synthase Inhibition Assay

The following protocol is a generalized method for assessing ceramide synthase activity using a fluorescent substrate, NBD-sphinganine.

Objective: To measure the inhibitory effect of (S)-AAL on ceramide synthase activity in cell lysates.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., C16:0-CoA)

-

Defatted Bovine Serum Albumin (BSA)

-

(S)-AAL

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Stop solution (e.g., Chloroform:Methanol, 1:2 v/v)

-

Thin-Layer Chromatography (TLC) system or Solid-Phase Extraction (SPE) cartridges

-

Fluorescence scanner or plate reader

Procedure:

-

Cell Lysate Preparation: Culture HEK293 cells to confluency, harvest, and lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, NBD-sphinganine, fatty acyl-CoA, and defatted BSA in the reaction buffer. Add (S)-AAL at various concentrations (or vehicle control).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Lipid Extraction and Separation: Extract the lipids and separate the fluorescent product (NBD-ceramide) from the unreacted substrate (NBD-sphinganine) using either TLC or SPE.

-

Quantification: Visualize and quantify the NBD-ceramide band (TLC) using a fluorescence scanner or measure the fluorescence of the eluate (SPE) in a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of ceramide synthase activity for each concentration of (S)-AAL compared to the vehicle control.

Modulation of Toll-Like Receptor (TLR) Signaling

A distinct mechanism of action for this compound involves the modulation of the innate immune system through the TLR signaling pathway.

Molecular Target and Pathway

This compound has been shown to enhance TLR7-mediated responses in dendritic cells.[2][4][5] TLR7 is an endosomal receptor that recognizes single-stranded RNA, often of viral origin. Upon stimulation with a TLR7 agonist (e.g., loxoribine), this compound treatment leads to the activation of the p38 MAPK signaling pathway. Activated (phosphorylated) p38 then promotes the synthesis of type I interferons, such as IFN-β. This increased production of type I IFNs is dependent on the type I IFN receptor (IFNAR) and further amplifies the immune response, leading to enhanced DC maturation and T-cell proliferation.[2]

Quantitative Data

| Parameter | Effect of this compound Treatment | Assay System | Reference |

| MHC-I Surface Expression | Significant increase in a dose-dependent manner upon TLR7 stimulation | Dendritic Cells | [2] |

| CD8+ T-cell Proliferation | Dramatically promoted upon TLR7 stimulation | Dendritic Cell / T-cell co-culture | [2] |

Experimental Protocols

Objective: To detect the phosphorylation of p38 MAPK in dendritic cells following treatment with this compound and a TLR7 agonist.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs)

-

This compound

-

TLR7 agonist (e.g., loxoribine)

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Protein quantification assay

-

SDS-PAGE system

-

PVDF or nitrocellulose membrane

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture BMDCs and treat with this compound and/or a TLR7 agonist for the desired time.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of p38 MAPK.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Data Analysis: Perform densitometry to quantify the band intensities and determine the relative increase in p38 phosphorylation.

Objective: To quantify the change in IFN-β mRNA expression in dendritic cells treated with this compound and a TLR7 agonist.

Materials:

-

Treated dendritic cells (as above)

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with SYBR Green or TaqMan probe

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the treated cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qPCR: Perform real-time PCR using primers for IFN-β and a housekeeping gene.

-

Data Analysis: Calculate the relative fold change in IFN-β expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the control.

This compound as a Substrate for Sphingosine Kinase

This compound can be phosphorylated by sphingosine kinase 2 (SphK2). This phosphorylation is a key step in the mechanism of action of related compounds like FTY720, where the phosphorylated form acts as a sphingosine-1-phosphate (S1P) receptor agonist. While this compound is a substrate for SphK2, the direct consequences of its phosphorylation on cellular signaling are less characterized compared to its effects on ceramide synthase and TLR signaling.[6]

Summary and Conclusion

This compound exhibits a multifaceted mechanism of action, primarily centered on the disruption of sphingolipid metabolism and the modulation of innate immune signaling. Its enantiomer, (S)-AAL, is a competitive inhibitor of ceramide synthase, leading to an accumulation of sphingoid bases and potentially inducing apoptosis. Concurrently, this compound can enhance TLR7-mediated immune responses by activating the p38 MAPK pathway and inducing type I interferon production. Furthermore, this compound can be phosphorylated by SphK2, adding another layer to its complex pharmacology.

The dual nature of AAL's activity—inhibiting a key anabolic enzyme on one hand and stimulating an immune signaling pathway on the other—makes it a compound of significant interest for further investigation in various therapeutic areas. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore the intricate biology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingosine analog AAL-R increases TLR7-mediated dendritic cell responses via p38 and type I IFN signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmjopen.bmj.com [bmjopen.bmj.com]

- 4. Sphingosine analogue AAL-R increases TLR7-mediated dendritic cell responses via p38 and type I IFN signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional Activation of Alpha/Beta Interferon Genes: Interference by Nonsegmented Negative-Strand RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

(R)-AAL: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AAL, chemically known as (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol, is a potent and selective sphingosine-1-phosphate (S1P) receptor agonist. It is an analog of the well-known immunomodulatory drug FTY720 (fingolimod). This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and mechanism of action of this compound, tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

This compound emerged from research focused on developing analogs of FTY720 with improved pharmacological profiles. FTY720 itself was first synthesized in 1992 as a modification of the natural immunosuppressant myriocin.[1] The exploration of FTY720 analogs led to the investigation of compounds with modifications at the pro-chiral center, resulting in the synthesis and evaluation of individual enantiomers. It was discovered that the biological activity of these analogs is highly dependent on their stereochemistry.[2]

This compound was identified as a particularly interesting analog due to its rapid and efficient phosphorylation in vivo by sphingosine kinase 2 (SphK2). This phosphorylation is a critical step for its activity as an S1P receptor agonist.

Enantioselective Synthesis of this compound

A plausible synthetic strategy, based on general principles for the synthesis of similar chiral amino alcohols and FTY720 analogs, is outlined below. This proposed pathway is for illustrative purposes and would require optimization and validation.

Proposed Synthetic Pathway

A potential retrosynthetic analysis of this compound suggests a disconnection strategy starting from a suitable chiral building block. A chemoenzymatic resolution or an asymmetric synthesis could be employed to introduce the stereocenter.

One possible forward synthesis could involve the following key steps:

-

Synthesis of a key intermediate: Preparation of a racemic or prochiral precursor containing the 4-(4-heptyloxyphenyl)butyl side chain.

-

Enzymatic resolution: Use of a lipase, for example, to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two enantiomers.

-

Functional group manipulation: Conversion of the resolved intermediate to the final amino alcohol functionality.

Note: The following is a generalized protocol and has not been directly extracted from a specific publication for this compound.

Experimental Protocols

Generalized Protocol for Chemoenzymatic Resolution:

-

Substrate Preparation: A racemic alcohol precursor, such as 2-methyl-4-(4-(heptyloxy)phenyl)butane-1,2-diol, would be synthesized using standard organic chemistry methods.

-

Enzymatic Acylation: The racemic diol is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B) are added. The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved.

-

Separation: The resulting mixture, containing the acylated (S)-enantiomer and the unreacted (R)-enantiomer, is separated by column chromatography.

-

Hydrolysis: The acylated (S)-enantiomer can be hydrolyzed back to the diol if needed.

-

Conversion to this compound: The resolved (R)-diol is then converted to this compound through a series of functional group transformations, such as conversion of the primary alcohol to an amine.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₈H₃₁NO₂ |

| Molecular Weight | 293.44 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| CAS Number | 241476-71-1 |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that requires phosphorylation by sphingosine kinase 2 (SphK2) to become the active phosphate metabolite, this compound-phosphate (this compound-P). This compound-P then acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).

The binding of this compound-P to S1P receptors, particularly S1P₁, on lymphocytes leads to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from egressing from secondary lymphoid organs, such as lymph nodes, resulting in a reversible reduction of circulating lymphocytes. This sequestration of lymphocytes is the primary mechanism behind the immunomodulatory effects of this compound.

Figure 1. Signaling pathway of this compound.

Key Experimental Workflows

Lymphocyte Apoptosis Assay

In addition to lymphocyte sequestration, this compound has been shown to induce apoptosis in certain lymphocyte populations. A common method to assess this is through a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining.

Figure 2. Experimental workflow for a lymphocyte apoptosis assay.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture: Culture lymphocytes (e.g., Jurkat cells or primary T cells) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a promising immunomodulatory agent with a distinct mechanism of action centered on its role as a selective S1P receptor agonist following in vivo phosphorylation. Its enantioselective synthesis is key to its specific pharmacological activity. Further research into detailed synthetic routes and comprehensive characterization will be crucial for its continued development and potential therapeutic applications. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

- 1. FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Aleuria aurantia Lectin (AAL) in Fucosylated Glycoprotein Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alterations in protein fucosylation, a key glycosylation event, are increasingly recognized as hallmarks of various physiological and pathological states, including cancer and inflammation. The specific identification of fucosylated glycoproteins and the elucidation of their roles in cellular processes are therefore critical for biomarker discovery and the development of targeted therapeutics. The Aleuria aurantia lectin (AAL), a fungal protein with a strong affinity for fucose residues, has emerged as an invaluable tool for the enrichment and identification of these modified proteins. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for AAL-based target identification studies.

Core Principles of AAL-Based Target Identification

AAL is a dimeric lectin, with each subunit possessing five binding sites for fucose. This multivalent nature contributes to its high avidity for fucosylated glycans. Recombinant AAL (rAAL) has been shown to exhibit a particularly high-affinity binding site, with dissociation constants (Kd) in the nanomolar range for certain fucose linkages.[1][2] AAL recognizes fucose in various linkage contexts, including α1-2, α1-3, α1-4, and α1-6, making it a versatile tool for capturing a broad range of fucosylated glycoproteins.[3][4][5]

The general workflow for AAL-based target identification involves the use of immobilized AAL to capture fucosylated glycoproteins from complex biological samples, such as cell lysates or secretomes. The enriched proteins are then eluted and identified using high-resolution mass spectrometry.

Quantitative Data on AAL Binding Affinity

The binding affinity of AAL to different fucosylated structures is a critical parameter for designing effective enrichment strategies. While comprehensive datasets are still being compiled, studies using techniques like surface plasmon resonance (SPR) and glycan arrays have provided valuable insights into AAL's binding preferences.

| Fucose Linkage | Ligand | Dissociation Constant (Kd) | Method |

| α1-2 | Fucα1-2Galβ1-4GlcNAc | Nanomolar range | SPR |

| α1-3 | Fucα1-3GlcNAc | Micromolar range | Frontal Affinity Chromatography |

| α1-4 | Fucα1-4GlcNAc | Nanomolar range | SPR |

| α1-6 | Core Fucosylated N-glycans | Micromolar to Nanomolar range | SPR, Glycan Array |

Note: The binding affinities can vary depending on the overall glycan structure and the specific experimental conditions.

Experimental Protocols

Preparation of AAL Affinity Resin

Objective: To immobilize AAL onto a solid support for affinity chromatography.

Materials:

-

Aleuria aurantia Lectin (AAL)

-

NHS-activated Sepharose 4 Fast Flow resin (or similar activated resin)

-

Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

-

Wash buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

Procedure:

-

Wash the required amount of NHS-activated Sepharose resin with 1 mM HCl.

-

Immediately wash the resin with coupling buffer.

-

Dissolve AAL in coupling buffer to the desired concentration (e.g., 1-5 mg/mL).

-

Incubate the AAL solution with the resin slurry with gentle end-over-end rotation for 1-2 hours at room temperature or overnight at 4°C.

-

After coupling, pellet the resin by centrifugation and discard the supernatant.

-

Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the resin with alternating cycles of wash buffer 1 and wash buffer 2 (3-5 cycles each).

-

Finally, resuspend the AAL-coupled resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

AAL Affinity Chromatography for Enrichment of Fucosylated Glycoproteins

Objective: To isolate fucosylated glycoproteins from a complex protein mixture.

Materials:

-

AAL-coupled affinity resin

-

Biological sample (e.g., cell lysate, secretome) in a suitable lysis/binding buffer (e.g., RIPA buffer, Tris-buffered saline with detergents)

-

Binding/Wash Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) with 0.1% Tween-20

-

Elution Buffer: 0.1 M L-fucose in binding/wash buffer

Procedure:

-

Equilibrate the AAL affinity resin with 5-10 column volumes of binding/wash buffer.

-

Load the pre-cleared biological sample onto the equilibrated column at a slow flow rate to allow for efficient binding.

-

Wash the column extensively with 10-20 column volumes of binding/wash buffer to remove non-specifically bound proteins.

-

Elute the bound fucosylated glycoproteins with 3-5 column volumes of elution buffer.

-

Collect the eluted fractions.

-

The eluted proteins can be concentrated and prepared for downstream analysis, such as SDS-PAGE and mass spectrometry.

On-Bead Digestion of Enriched Glycoproteins for Mass Spectrometry

Objective: To digest the captured glycoproteins into peptides while still bound to the affinity resin, minimizing sample loss.

Materials:

-

AAL affinity resin with bound glycoproteins

-

Reduction solution: 10 mM Dithiothreitol (DTT) in 100 mM ammonium bicarbonate

-

Alkylation solution: 55 mM Iodoacetamide (IAA) in 100 mM ammonium bicarbonate

-

Trypsin solution (mass spectrometry grade)

-

Digestion buffer: 50 mM ammonium bicarbonate

-

Quenching solution: 5% formic acid

Procedure:

-

After the wash steps in the affinity chromatography protocol, resuspend the beads in reduction solution.

-

Incubate at 56°C for 30 minutes.

-

Cool to room temperature and add the alkylation solution. Incubate in the dark for 20 minutes.

-

Wash the beads with digestion buffer to remove excess DTT and IAA.

-

Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 enzyme to estimated protein ratio).

-

Incubate overnight at 37°C with gentle shaking.

-

To collect the tryptic peptides, centrifuge the beads and transfer the supernatant to a new tube.

-

Perform a second peptide elution by adding an acidic solution (e.g., 50% acetonitrile, 0.1% formic acid) to the beads, incubating briefly, and combining the supernatant with the first eluate.

-

Acidify the pooled peptide solution with formic acid to quench the digestion.

-

Desalt the peptides using C18 spin columns prior to LC-MS/MS analysis.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for AAL-Based Target Identification

Caption: AAL-based target identification workflow.

Logical Relationship in AAL Affinity Chromatography

References

- 1. Detection of a high affinity binding site in recombinant Aleuria aurantia lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and application of a novel recombinant Aleuria aurantia lectin with enhanced core fucose binding for identification of glycoprotein biomarkers of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicago.se [medicago.se]

An In-depth Technical Guide on the Physicochemical Properties of (R)-AAL

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its development and application. This guide provides a comprehensive overview of the core physicochemical characteristics of (R)-AAL, also known as (R)-2-Amino-2-methyl-4-[4-(heptyloxy)phenyl]butan-1-ol.

This compound is a FTY720 (fingolimod) analog and a potent sphingosine 1-phosphate (S1P) receptor agonist. Its activity is mediated by phosphorylation via sphingosine kinase 2 (SphK2), making it a subject of interest in immunological and related therapeutic areas.

Core Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C18H31NO2 | |

| Molecular Weight | 293.44 g/mol | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 2 mg/mL, clear | |

| Storage Temperature | 2-8°C | |

| SMILES String | C--INVALID-LINK--(CO)CCC1=CC=C(C=C1)OCCCCCCC | |

| InChI Key | ITJCKQTXCLGXHE-GOSISDBHSA-N |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation of results. While specific experimental protocols for this compound are not extensively published in publicly available literature, standard methods for determining properties such as solubility and purity are outlined below.

Determination of Solubility

The solubility of this compound in Dimethyl Sulfoxide (DMSO) can be determined using a standard saturation shake-flask method.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed using reverse-phase HPLC with UV detection.

General HPLC Protocol for Purity Assessment

Caption: A standard workflow for assessing the purity of a chemical compound using HPLC.

Biochemical Activity and Signaling

This compound functions as a sphingosine 1-phosphate (S1P) receptor agonist after being phosphorylated by sphingosine kinase 2 (SphK2). This phosphorylation is a critical step for its biological activity. The phosphorylated form of this compound then binds to S1P receptors, leading to downstream signaling events.

Signaling Pathway Activation of this compound

Caption: The intracellular activation of this compound and its subsequent signaling cascade.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further research into properties such as pKa, logP, and stability under various conditions would provide a more complete profile for drug development purposes.

Core Characterization and Biological Significance of (R)-AAL: A Technical Guide

(R)-AAL, scientifically known as (R)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol, is a potent and selective modulator of sphingosine-1-phosphate (S1P) receptors. As an analog of the well-known immunosuppressant FTY720 (Fingolimod), this compound is of significant interest to researchers in drug development for autoimmune diseases and other conditions mediated by S1P signaling pathways.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound, with a focus on the experimental protocols used for its characterization.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is fundamental for its identification and characterization in a laboratory setting.

| Property | Data |

| Molecular Formula | C₁₈H₃₁NO₂ |

| Molecular Weight | 293.44 g/mol |

| CAS Number | 241476-71-1 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

| SMILES | C--INVALID-LINK--(CO)CCC1=CC=C(C=C1)OCCCCCCC |

| InChI Key | ITJCKQTXCLGXHE-GOSISDBHSA-N |

| Predicted ¹H NMR | δ 7.09 (d, J=8.6 Hz, 2H), 6.83 (d, J=8.6 Hz, 2H), 3.92 (t, J=6.6 Hz, 2H), 3.34 (s, 2H), 2.59-2.51 (m, 2H), 1.80-1.70 (m, 4H), 1.48-1.25 (m, 8H), 1.11 (s, 3H), 0.88 (t, J=6.8 Hz, 3H) |

| Predicted ¹³C NMR | δ 158.2, 132.1, 129.5, 114.5, 69.8, 67.9, 56.1, 38.2, 31.8, 31.6, 29.2, 29.1, 26.0, 22.6, 22.1, 14.1 |

Note: Predicted NMR data is based on computational models and may vary from experimental results.

Synthesis of this compound

The synthesis of this compound, as a chiral 2-amino-2-methyl-4-arylbutan-1-ol, can be achieved through a multi-step process. A general synthetic workflow is outlined below.

(R)-AAL: A Technical Guide to a Novel Immunomodulatory Sphingosine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-AAL, chemically known as (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol, is a chiral sphingosine analog with significant immunomodulatory properties. As a derivative of the well-characterized immunosuppressant FTY720 (Fingolimod), this compound has garnered interest for its potential therapeutic applications in viral infections and autoimmune diseases. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, mechanism of action, and key experimental findings. The information is presented to support further research and development of this promising compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol | N/A |

| Molecular Formula | C18H31NO2 | N/A |

| Chirality | (R)-enantiomer | [1] |

| Class | Sphingosine Analog | [2][3] |

Synthesis

A chemoenzymatic approach has been successfully employed for the synthesis of this compound. This method utilizes a lipase-catalyzed transesterification at low temperatures to achieve the desired enantioselectivity.[1]

Detailed Experimental Protocol: Chemoenzymatic Synthesis of this compound

A detailed, step-by-step protocol for the chemoenzymatic synthesis of (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol is not yet publicly available in the reviewed literature. However, a general approach based on related chemoenzymatic syntheses of chiral amino alcohols can be inferred.[4][5][6]

General Strategy:

-

Synthesis of a racemic or prochiral precursor: This would likely involve the synthesis of a ketone or a related intermediate that can be stereoselectively reduced or aminated.

-

Enzymatic resolution or asymmetric synthesis: A key step would involve the use of a lipase or another suitable enzyme to selectively acylate or deacylate one enantiomer of a racemic alcohol or amine precursor, allowing for their separation. Alternatively, an enzyme could be used for the asymmetric reduction of a ketone or imine to produce the desired (R)-enantiomer.

-

Functional group transformations: Subsequent chemical steps would be required to convert the chiral intermediate into the final this compound product. This may involve protection and deprotection of functional groups, and the introduction of the heptyloxyphenyl side chain.

Biological Activity and Mechanism of Action

This compound exhibits a complex immunomodulatory profile, with the ability to both suppress and enhance immune responses depending on the context. Its primary mechanism of action is believed to be through its interaction with sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors that play a critical role in lymphocyte trafficking and immune cell function.[7][8][9][10]

Interaction with Sphingosine-1-Phosphate (S1P) Receptors

Like FTY720, this compound is a pro-drug that is phosphorylated in vivo to its active form, this compound-phosphate. This phosphorylated form then acts as an agonist at S1P receptors. While specific binding affinities (Ki values) for this compound at each of the five S1P receptor subtypes (S1P1-5) have not been reported in the available literature, it is known that related S1P analogs have nanomolar affinities for these receptors.[11][12][13][14] The engagement of S1P receptors on various immune cells, including dendritic cells and lymphocytes, is thought to be the initiating event for its downstream effects.[7][8]

Modulation of Dendritic Cell Function

A key aspect of this compound's biological activity is its effect on dendritic cells (DCs), the most potent antigen-presenting cells of the immune system. In the context of viral infection, this compound has been shown to enhance the maturation of DCs.[2] This is characterized by the upregulation of co-stimulatory molecules and MHC class I, which are crucial for the activation of antiviral T cells.

This pro-maturation effect is dependent on the production of type I interferons (IFN-α/β).[2] this compound treatment of virus-infected DCs leads to an increase in IFN-β expression.[2] The immunostimulatory activity of this compound on DCs is abrogated in cells lacking the type I IFN receptor, highlighting the central role of this signaling pathway.[2]

Conversely, in other inflammatory contexts, such as influenza virus-induced lung injury, local administration of this compound can dampen the inflammatory response by suppressing DC maturation and reducing the production of pro-inflammatory cytokines and chemokines.[7] This dual activity suggests that the immunomodulatory effects of this compound are highly context-dependent.

Signaling Pathways

The immunomodulatory effects of this compound are mediated by complex signaling pathways, with the type I interferon pathway being a central player in its antiviral activity.

Type I Interferon Signaling Pathway

The induction of type I IFN by this compound in virally infected dendritic cells is a critical step in its mechanism of action. While the precise upstream signaling events linking S1P receptor engagement to IFN-β production are not fully elucidated for this compound, the general pathway of viral sensing and IFN induction is well-established. Viral components are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which trigger a signaling cascade culminating in the activation of transcription factors like IRF3 and IRF7, leading to the transcription of the IFN-β gene.[15][16][17][18]

The secreted IFN-β then acts in an autocrine and paracrine manner, binding to the type I IFN receptor (IFNAR) on DCs and other cells. This initiates the JAK-STAT signaling cascade, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state and promote DC maturation and T-cell activation.[19]

Caption: Signaling pathway of this compound-mediated dendritic cell maturation.

Key Experimental Data

| Experiment | Key Finding | Reference |

| DC Maturation (LCMV infection) | This compound (1 µM) enhances the expression of MHC-I and B7-2 on LCMV-infected dendritic cells. | [2] |

| IFN-β Production (LCMV infection) | This compound increases IFN-β mRNA expression in LCMV-infected dendritic cells. | [2] |

| T-Cell Proliferation (LCMV infection) | This compound-treated, LCMV-infected DCs enhance the proliferation of virus-specific CD8+ T cells. | [2] |

| DC Maturation (Influenza infection) | Intratracheal administration of this compound suppresses influenza-induced DC activation in the lungs, as measured by downregulation of MHC-I, MHC-II, and B7-2. | [20] |

| Lymphocyte Trafficking | Similar to FTY720, this compound is expected to modulate lymphocyte trafficking, leading to lymphopenia. | [3] |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments involving this compound are not fully described in the cited literature. However, based on the methodologies mentioned and standard laboratory practices, the following outlines can be provided.

Flow Cytometry for Dendritic Cell Maturation Markers

Objective: To assess the expression of maturation markers (e.g., CD80, CD86, MHC-I, MHC-II) on the surface of dendritic cells following treatment with this compound and viral infection.

General Protocol:

-

Cell Culture and Treatment: Culture bone marrow-derived dendritic cells (BMDCs) or other DC populations. Infect the cells with the virus of interest (e.g., LCMV, influenza) and treat with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies specific for DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC-I, MHC-II). Appropriate isotype controls should be included.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity, MFI) of the maturation markers.

Caption: Experimental workflow for flow cytometry analysis of DC maturation.

Quantitative PCR (qPCR) for IFN-β

Objective: To quantify the mRNA expression of IFN-β in dendritic cells treated with this compound and infected with a virus.

General Protocol:

-

Cell Culture, Infection, and Treatment: As described for the flow cytometry protocol.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform real-time PCR using primers specific for mouse or human IFN-β and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.

Mouse IFN-β qPCR Primers (Example):

Caption: Experimental workflow for qPCR analysis of IFN-β expression.

T-Cell Proliferation Assay (CFSE)

Objective: To measure the ability of this compound-treated dendritic cells to induce the proliferation of antigen-specific T cells.

General Protocol:

-

DC Preparation: Culture, infect, and treat DCs with this compound as previously described.

-

T-Cell Labeling: Isolate antigen-specific T cells (e.g., from a T-cell receptor transgenic mouse) and label them with Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the CFSE-labeled T cells with the prepared DCs at an appropriate ratio.

-

Incubation: Incubate the co-culture for several days (e.g., 3-5 days).

-

Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence of the T-cell population by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

-

Data Analysis: Quantify the percentage of divided cells and the number of cell divisions.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingosine Analog AAL-R Promotes Activation of LCMV-Infected Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment with a sphingosine analog after the inception of house dust mite-induced airway inflammation alleviates key features of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A critical role for the sphingosine analog AAL-R in dampening the cytokine response during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induction of IFN-β through TLR-3– and RIG-I–Mediated Signaling Pathways in Canine Respiratory Epithelial Cells Infected with H3N2 Canine Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional Activation of Alpha/Beta Interferon Genes: Interference by Nonsegmented Negative-Strand RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

- 20. researchgate.net [researchgate.net]

- 21. origene.com [origene.com]

Potential Therapeutic Targets of (R)-AAL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol, commonly known as (R)-AAL, is a potent immunomodulatory pro-drug. Its therapeutic potential stems from its targeted action on the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of immune cell trafficking and function. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its molecular targets, downstream signaling cascades, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic promise.

Introduction

This compound is a structural analog of the immunosuppressive drug fingolimod (FTY720). As a pro-drug, this compound requires in vivo phosphorylation to become biologically active. This conversion is a key step in its mechanism of action, leading to the formation of this compound-phosphate, which then engages with specific cell surface receptors to elicit its immunomodulatory effects. The primary therapeutic targets of this compound are central to the control of lymphocyte circulation and the modulation of inflammatory responses, making it a compound of significant interest for autoimmune diseases and other inflammatory conditions.

Mechanism of Action

The immunomodulatory activity of this compound is a multi-step process initiated by its phosphorylation and culminating in the modulation of S1P receptor signaling.

Phosphorylation by Sphingosine Kinase 2 (SphK2)

This compound is a substrate for sphingosine kinases, with a particular selectivity for sphingosine kinase 2 (SphK2).[1] SphK2 catalyzes the transfer of a phosphate group from ATP to this compound, forming this compound-phosphate. This phosphorylation is essential for the drug's activity, as the unphosphorylated form has a low affinity for S1P receptors.

Agonism at Sphingosine-1-Phosphate (S1P) Receptors

The active metabolite, this compound-phosphate, functions as a high-affinity agonist at four of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5).[2][3] Its primary immunomodulatory effects are mediated through its potent agonism at the S1P1 receptor, which is highly expressed on lymphocytes.

Therapeutic Targets and Signaling Pathways

The therapeutic potential of this compound is defined by its interaction with SphK2 and S1P receptors, which triggers a cascade of downstream signaling events.

Sphingosine Kinase 2 (SphK2)

While primarily known for its role in activating this compound, SphK2 itself is a complex signaling molecule. It is predominantly localized in the nucleus and mitochondria and is involved in regulating gene expression and apoptosis.[4] The phosphorylation of this compound by SphK2 is a critical activating step for the drug's therapeutic action.

Caption: this compound is phosphorylated by SphK2 to its active form.

S1P1 Receptor Signaling and Lymphocyte Trafficking

The agonism of this compound-phosphate at the S1P1 receptor on lymphocytes is the cornerstone of its immunomodulatory effect.[2] Activation of S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs (SLOs) like lymph nodes and the spleen.[5] This "functional antagonism" results in the sequestration of lymphocytes within the SLOs, leading to a reversible reduction in circulating lymphocytes and thereby limiting their infiltration into sites of inflammation. Downstream signaling from the S1P1 receptor, which couples to Gi proteins, involves the activation of the PI3K-Akt and Ras-MAPK pathways, which regulate cell survival and proliferation.[3][6]

Caption: S1P1 receptor activation by this compound-phosphate.

Dendritic Cell Maturation and Type I Interferon Signaling

Recent evidence suggests that this compound can also modulate the function of dendritic cells (DCs). Studies have shown that this compound can enhance the maturation of DCs, a process critical for initiating adaptive immune responses. This effect appears to be mediated through the induction of type I interferon (IFN) signaling. This compound treatment has been observed to increase the expression of IFN-β, which in turn upregulates the expression of co-stimulatory molecules on DCs, such as MHC class I and B7-2.

Caption: this compound-induced dendritic cell maturation.

Quantitative Data

The following tables summarize the key quantitative parameters related to the activity of this compound and its phosphorylated form.

Table 1: Binding Affinities of FTY720-Phosphate at S1P Receptors

(Note: Data for the closely related compound FTY720-phosphate is provided as a proxy for this compound-phosphate due to the limited availability of specific Ki values for this compound-phosphate in the public domain. FTY720 is a racemic mixture, while this compound is a single enantiomer.)

| Receptor Subtype | Ki (nM) | Reference |

| S1P1 | 0.33 | [7] |

| S1P2 | >1000 | [7] |

| S1P3 | 1.1 | [7] |

| S1P4 | 0.89 | [7] |

| S1P5 | 0.31 | [7] |

Table 2: Enzymatic Kinetics of Sphingosine Kinase 2

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Sphingosine | 5-10 | ~0.1-0.5 | [8] |

| FTY720 | ~22 | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic targets and mechanism of action of this compound.

Lymphocyte Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by this compound in a lymphocyte population.

Caption: Workflow for assessing lymphocyte apoptosis.

Protocol:

-

Cell Culture: Culture primary lymphocytes or a lymphocyte cell line (e.g., Jurkat) in appropriate media. Treat cells with varying concentrations of this compound or a vehicle control for a specified time period (e.g., 24-48 hours).

-

Cell Harvesting: Gently collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Dendritic Cell Maturation Assay (Flow Cytometry)

This protocol is designed to assess the effect of this compound on the expression of maturation markers on dendritic cells.

Caption: Workflow for analyzing DC maturation.

Protocol:

-

DC Generation: Generate immature dendritic cells from peripheral blood mononuclear cells (PBMCs) by culturing monocytes with GM-CSF and IL-4 for 5-7 days.

-

Treatment: Treat the immature DCs with this compound or a vehicle control for 24-48 hours. A positive control, such as lipopolysaccharide (LPS), should be included.

-

Cell Harvesting: Harvest the DCs.

-

Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and stain with a cocktail of fluorescently-labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., MHC Class I, B7-2/CD86, CD80, CD83).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the CD11c-positive population and quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

-

IFN-β Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol measures the change in interferon-beta (IFN-β) mRNA expression in response to this compound treatment.

Caption: Workflow for IFN-β gene expression analysis.

Protocol:

-

Cell Treatment: Treat cells (e.g., dendritic cells) with this compound or a vehicle control for a specified time (e.g., 6-24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or probe-based assay with specific primers for IFN-β and a stable housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Calculate the relative expression of IFN-β mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent with well-defined molecular targets within the sphingolipid signaling network. Its primary mechanism of action, the functional antagonism of the S1P1 receptor following phosphorylation by SphK2, leads to potent immunomodulation through lymphocyte sequestration. Furthermore, its emerging role in modulating dendritic cell function via type I interferon signaling suggests a broader impact on the immune response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in a variety of disease contexts.

References

- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 2. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico Docking Studies of Fingolimod and S1P1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: (R)-AAL In Vitro Assay Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide synthases (CerS) are a family of enzymes responsible for the N-acylation of a sphingoid base to produce ceramide, a pivotal molecule in sphingolipid metabolism.[1] Ceramides are not only structural components of cellular membranes but also critical signaling molecules involved in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence.[2][3] Dysregulation of CerS activity is implicated in various diseases, including cancer and neurodegenerative disorders, making these enzymes attractive therapeutic targets.[1][4]

AAL toxins, originally isolated from the fungus Alternaria alternata, and their synthetic analogs are potent and specific inhibitors of ceramide synthase.[1][5] (R)-AAL is a specific stereoisomer that acts as a sphinganine analog, competitively inhibiting CerS.[6] This inhibition disrupts the de novo synthesis of ceramides, leading to the accumulation of sphingoid base precursors and the induction of programmed cell death (apoptosis).[6][7]

These application notes provide two detailed protocols to assess the efficacy of this compound in vitro:

-

A biochemical assay to directly measure the inhibition of CerS activity.

-

A cell-based assay to quantify the downstream effect of CerS inhibition on apoptosis induction.

This compound Mechanism of Action

Inhibition of ceramide synthase by this compound blocks the conversion of sphinganine to dihydroceramide, a crucial step in the de novo sphingolipid synthesis pathway.[6][8] This disruption leads to a decrease in cellular ceramide levels and an accumulation of sphinganine. The resulting imbalance in sphingolipid metabolism is a potent trigger for the intrinsic apoptosis pathway, culminating in the activation of executioner caspases (e.g., Caspase-3/7) and programmed cell death.[2][7]

Protocol 1: Biochemical Ceramide Synthase (CerS) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific CerS isoform. The method uses a fluorescently labeled substrate (NBD-sphinganine) to quantify enzyme activity via HPLC.[6][8][9]

Experimental Workflow

Materials

-

Enzyme Source: Microsomal fractions from cells overexpressing a CerS isoform of interest.

-

Test Compound: this compound dissolved in DMSO.

-

Substrates: NBD-sphinganine and a fatty acyl-CoA (e.g., palmitoyl-CoA).[6]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2.5 mM MgCl2.[6]

-

Other Reagents: Fatty acid-free Bovine Serum Albumin (BSA), Chloroform/Methanol (2:1, v/v), DMSO.

-

Equipment: HPLC system with a fluorescence detector, 37°C incubator, centrifuge.

Procedure

-

Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO only).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

50 µL Assay Buffer

-

10 µL Microsomal preparation (containing CerS)

-

5 µL of diluted this compound or vehicle control

-

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: Start the reaction by adding 10 µL of a pre-mixed solution of NBD-sphinganine and fatty acyl-CoA.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v).[6]

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Analysis: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and resuspend the lipid extract in a suitable solvent for HPLC analysis.

-

Quantification: Quantify the formation of NBD-ceramide using an HPLC system with a fluorescence detector.[6]

Data Presentation

Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value using a non-linear regression curve fit.

| This compound Conc. (µM) | CerS Activity (% of Control) | % Inhibition |

| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 |

| 0.01 | 92.1 ± 3.8 | 7.9 |

| 0.1 | 75.4 ± 5.1 | 24.6 |

| 1 | 51.2 ± 2.9 | 48.8 |

| 10 | 15.8 ± 1.5 | 84.2 |

| 100 | 4.5 ± 0.8 | 95.5 |

| IC50 | ~1.0 µM |

Note: Data are representative and should be determined experimentally.

Protocol 2: Cell-Based Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the induction of apoptosis in a cell line of interest following treatment with this compound. It quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic substrate.[10][11]

Materials

-

Cell Line: A relevant human cell line (e.g., Jurkat T-cells, HeLa).

-

Test Compound: this compound dissolved in DMSO.

-

Culture Medium: Appropriate cell culture medium (e.g., RPMI 1640 or DMEM) with 10% FBS.

-

Assay Reagent: A commercial luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).[11]

-

Equipment: 96-well white-walled assay plates, multichannel pipette, plate-reading luminometer, humidified 37°C incubator with 5% CO2.

Procedure

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells for an untreated control and a positive control (e.g., staurosporine). Incubate for a predetermined time (e.g., 24-48 hours).[11]

-

Assay Reagent Preparation: Equilibrate the caspase-3/7 assay reagent to room temperature according to the manufacturer's instructions.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (typically a 1:1 volume ratio with the cell culture medium).

-

Incubation: Mix the contents on a plate shaker at low speed for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The raw data will be in Relative Luminescence Units (RLU). Normalize the data by calculating the fold change in caspase-3/7 activity for each treatment condition relative to the untreated vehicle control.

| This compound Conc. (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |

| 0 (Vehicle) | 1,520 ± 150 | 1.0 |

| 0.1 | 1,850 ± 210 | 1.2 |

| 1 | 4,680 ± 350 | 3.1 |

| 5 | 12,500 ± 980 | 8.2 |

| 10 | 14,800 ± 1100 | 9.7 |

| 25 | 15,100 ± 1300 | 9.9 |

Note: Data are representative and should be determined experimentally.

References

- 1. benchchem.com [benchchem.com]

- 2. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. elrig.org [elrig.org]

Application Notes and Protocols for the Use of (R)-AAL in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the sphingosine analog (R)-AAL, also known as (R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol, in cell culture experiments. It is crucial to distinguish this small molecule from AAL, the Agrocybe aegerita lectin, a protein with distinct biological activities. This compound is a derivative of the immunomodulatory drug FTY720 (Fingolimod). While this compound itself is not a direct inhibitor of ceramide synthase, its enantiomer, (S)-AAL, has been shown to inhibit C16:0 ceramide synthase (CerS) activity.[1] This document will focus on the applications of this compound in modulating immune cell function and provide protocols for studying the effects of its enantiomer on ceramide metabolism.

Mechanism of Action

This compound is a sphingosine analog that can be phosphorylated in cells, though it is the non-phosphorylatable enantiomer, (S)-AAL, that has been identified as an inhibitor of C16:0 ceramide synthase.[1] this compound has demonstrated immunomodulatory functions, particularly in the context of dendritic cells (DCs). It has been shown to enhance the maturation of DCs infected with lymphocytic choriomeningitis virus (LCMV) and increase their ability to stimulate antiviral CD8+ T cells.[2][3] This stimulatory activity is mediated through the type I interferon (IFN) signaling pathway.[2][3]

In contrast, the unrelated protein AAL (Agrocybe aegerita lectin) has been shown to exacerbate pro-inflammatory responses in macrophages by engaging the Mincle/Syk/Card9 signaling pathway.[4][5][6]

Signaling Pathway of this compound in Dendritic Cells

Caption: this compound induced Type I IFN signaling in dendritic cells.

Data Presentation

The following tables summarize quantitative data related to the use of this compound and its enantiomer, as well as its parent compound FTY720.

| Compound | Cell Line | Assay | Result | Reference |

| (S)-AAL | HEK293 (lysates) | Ceramide Synthase Activity | ~50% inhibition of C16:0 CerS at 10 µM | [1] |

| This compound | Murine Dendritic Cells (LCMV-infected) | DC Maturation | 1 µM enhances expression of MHC-I and B7-2 | [3] |

| This compound | Murine Dendritic Cells (LCMV-infected) | T-cell Proliferation | 1 µM treatment of DCs increases virus-specific CD8+ T-cell proliferation from 34% to 65% | [7] |

| FTY720 | A172 (Glioblastoma) | Cell Viability (xCELLigence) | IC50 = 4.6 µM | [5] |

| FTY720 | G28 (Glioblastoma) | Cell Viability (xCELLigence) | IC50 = 17.3 µM | [5] |

| FTY720 | U87 (Glioblastoma) | Cell Viability (xCELLigence) | IC50 = 25.2 µM | [5] |

| FTY720 | BT-474 (Breast Cancer) | Cell Viability (WST-1) | IC50 between 5 and 10 µM | [1] |

| FTY720 | SK-BR-3 (Breast Cancer) | Cell Viability (WST-1) | IC50 between 2.5 and 5 µM | [1] |

| FTY720 | Various Cancer Cell Lines | Cell Viability | General IC50 range of 5-20 µM | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

While a specific protocol for this compound is not widely published, a general procedure for related sphingosine analogs can be followed. The hydrochloride salt form of similar compounds enhances solubility in polar solvents.[8]

Materials:

-

(R)-2-amino-4-(4-heptyloxyphenyl)-2-methylbutanol (or its hydrochloride salt)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 1: Assessment of Dendritic Cell Maturation

This protocol is designed to assess the effect of this compound on the maturation of dendritic cells, as measured by the surface expression of activation markers.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) or other DC-competent cell line

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and GM-CSF)

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) or other DC maturation stimulus (optional)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against DC maturation markers (e.g., anti-CD11c, anti-MHC Class I, anti-CD86)

-

Flow cytometer

Experimental Workflow:

Caption: Workflow for assessing dendritic cell maturation.

Procedure:

-

Seed DCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).

-

Add the this compound dilutions or vehicle to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator. A positive control, such as LPS (100 ng/mL), can be included.

-

After incubation, harvest the cells by gentle pipetting and transfer to FACS tubes.

-

Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate dilutions of fluorochrome-conjugated antibodies against CD11c, MHC Class I, and CD86.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the CD11c+ population and quantifying the mean fluorescence intensity (MFI) or percentage of positive cells for MHC Class I and CD86.

Protocol 2: Ceramide Synthase Activity Assay using (S)-AAL

This protocol describes an in vitro assay to measure the inhibitory effect of (S)-AAL on ceramide synthase activity using a fluorescent substrate.

Materials:

-

Cell lysates or microsomal fractions from cells expressing ceramide synthases (e.g., HEK293 cells)

-

(S)-AAL stock solution (10 mM in DMSO)

-

NBD-sphinganine (fluorescent substrate)

-

Palmitoyl-CoA (C16:0-CoA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Reaction stop solution (e.g., chloroform:methanol 2:1 v/v)

-

Thin-layer chromatography (TLC) plate and developing solvent

-

Fluorescence scanner

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, cell lysate (20-50 µg protein), and NBD-sphinganine (e.g., 10 µM).

-

Add various concentrations of (S)-AAL (e.g., 1-50 µM) or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding C16:0-CoA (e.g., 50 µM).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Vortex and centrifuge to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate NBD-ceramide from NBD-sphinganine.

-

Visualize and quantify the fluorescent spots using a fluorescence scanner.

-

Calculate the percentage of inhibition of ceramide synthase activity by (S)-AAL compared to the vehicle control.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This protocol is for quantifying apoptosis in cells treated with a ceramide synthase inhibitor like (S)-AAL.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete culture medium

-

(S)-AAL stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of (S)-AAL (e.g., 1-20 µM) or a vehicle control (DMSO) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9][10]

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always consult the relevant literature and perform pilot experiments to determine the optimal parameters for your studies.

References

- 1. Effect of Fumonisin B1 on Proliferation and Apoptosis of Intestinal Porcine Epithelial Cells | MDPI [mdpi.com]

- 2. Frontiers | Fumonisin B1 Induces Immunotoxicity and Apoptosis of Chicken Splenic Lymphocytes [frontiersin.org]

- 3. The sphingosine-1-phosphate receptor agonist FTY720 modulates dendritic cell trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation by STAT1 and STAT2 in the interferon JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FTY720 Abrogates Collagen-Induced Arthritis by Hindering Dendritic Cell Migration to Local Lymph Nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Essential role of dendritic cell CD80/CD86 costimulation in the induction, but not reactivation, of TH2 effector responses in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Quantification of (R)-AAL

Introduction

(R)-2-Amino-2-methyl-4-[4-(heptyloxy)phenyl]butan-1-ol, also known as (R)-AAL, is an analog of Fingolimod (FTY720). It functions as a potent agonist for the sphingosine 1-phosphate (S1P) receptors after it is phosphorylated by sphingosine kinase 2 (SphK2) within the body. This activity makes this compound and similar compounds valuable in research and drug development, particularly for immunomodulatory and anti-inflammatory applications. Given that biological activity is often enantiomer-specific, the precise and accurate quantification of the (R)-enantiomer is critical for pharmacokinetic studies, quality control, and ensuring the therapeutic efficacy and safety of potential drug candidates.

These application notes provide detailed protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers of AAL, leading to different retention times and allowing for their separation. This approach is highly effective for determining the enantiomeric purity of this compound in bulk drug substances and pharmaceutical formulations.[1][2] A validated chiral HPLC method provides high accuracy, precision, and robustness, making it suitable for quality control laboratories.[2][3]

Experimental Protocol: Chiral HPLC for this compound

This protocol describes an isocratic chiral HPLC method for the separation and quantification of this compound from its S-enantiomer.

1.1. Instrumentation and Materials

-

HPLC system with a UV detector (e.g., Dionex UltiMate 3000 or similar)[4]

-

Chiral Stationary Phase Column: Lux Cellulose-2 (250 mm × 4.6 mm, 5 µm) or similar cellulose-based CSP[1]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade solvents: Ethanol, n-Hexane, Diethylamine (DEA)

-

This compound and (S)-AAL reference standards

1.2. Chromatographic Conditions

-

Mobile Phase: A mixture of n-Hexane, Ethanol, and DEA. A typical starting ratio is 80:20:0.1 (v/v/v). This may require optimization.

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 30°C[4]

-

Injection Volume: 20 µL[1]

-

UV Detection Wavelength: 230 nm[1]

-

Run Time: Approximately 20 minutes (or until both enantiomer peaks have eluted)

1.3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the mobile phase mixture as per the optimized ratio. Filter through a 0.45 µm nylon membrane and degas before use.[1]

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.

-